

A Technical Guide to L-Psicose and its Stereoisomeric Relationship with D-Allulose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Psicose

Cat. No.: B122136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the rare sugars **L-Psicose** and D-Allulose, focusing on their core stereoisomeric relationship. D-Allulose, also known as D-Psicose, is a low-calorie epimer of D-fructose with significant potential in the food and pharmaceutical industries.^{[1][2][3]} Its enantiomer, **L-Psicose**, is not known to occur naturally but has been synthesized for research purposes.^[4] This guide details the nomenclature, physicochemical properties, synthesis methodologies, and known biological activities of these stereoisomers. It includes structured data tables, detailed experimental protocols, and diagrams of metabolic and synthetic pathways to support research and development efforts.

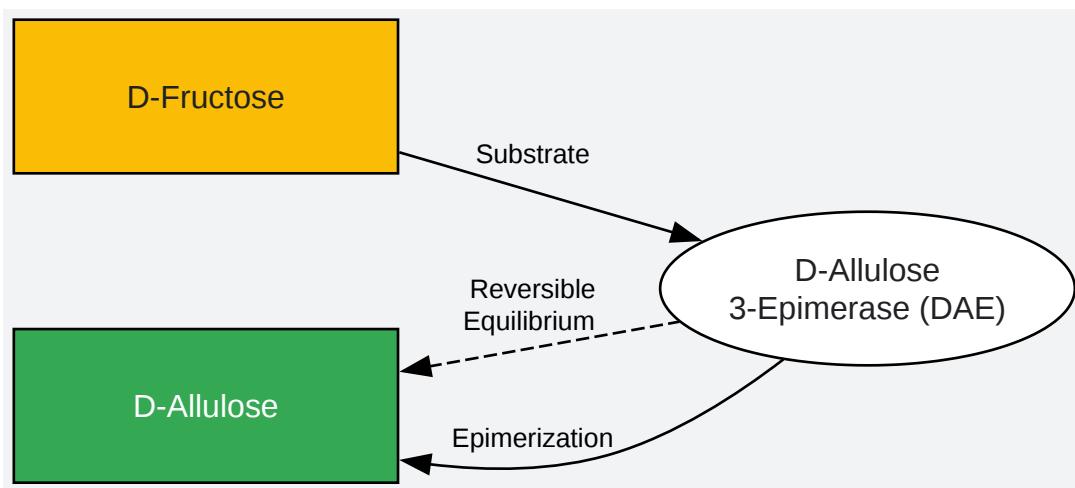
Nomenclature and Stereochemistry

D-Allulose and D-Psicose are synonymous names for the same rare ketohexose sugar.^{[4][5][6]} The name "psicose" was first proposed in 1935 as a shorthand for the cumbersome "pseudo-fructose".^[5] The name "allulose" was suggested later, and while "psicose" is the established trivial name in IUPAC nomenclature, both are used in scientific literature.^[5]

D-Allulose (D-Psicose) is a C-3 epimer of D-fructose, meaning it differs only in the stereochemical configuration at the third carbon atom.^{[2][6][7]} **L-Psicose** is the enantiomer (a non-superimposable mirror image) of D-Psicose.^{[4][8]} This stereoisomeric relationship is fundamental to their differing biological properties.

Caption: Stereoisomeric relationship between D-Fructose, D-Allulose (D-Psicose), and **L-Psicose**.

Physicochemical Properties


D-Allulose shares many physical properties with sucrose, such as a similar taste and texture, making it an attractive low-calorie sugar substitute.[2][7] It is highly soluble in water.[4][9] **L-Psicose**, as the enantiomer, is expected to have identical physical properties such as melting point and solubility, but will exhibit opposite optical rotation.

Property	D-Allulose (D-Psicose)	L-Psicose	Sucrose (for comparison)
Molecular Formula	C ₆ H ₁₂ O ₆ [4][7]	C ₆ H ₁₂ O ₆	C ₁₂ H ₂₂ O ₁₁
Molar Mass	180.16 g/mol [4][7][8]	180.16 g/mol	342.30 g/mol
Melting Point	109 °C[10]	109 °C (expected)	186 °C
Solubility in Water	~1.0 kg/L [4]	~1.0 kg/L (expected)	~2.0 kg/L
Specific Rotation [α] _D	+4.7° (c=4.3 in H ₂ O) [10]	-4.7° (expected)	+66.5°
Caloric Value	~0.2-0.4 kcal/g[11][12]	Not established	~4.0 kcal/g
Relative Sweetness	70% of sucrose[4][12]	Not established	100%

Synthesis and Production

Enzymatic Synthesis of D-Allulose

The primary method for industrial D-Allulose production is the enzymatic epimerization of D-fructose.[2][13] This is typically achieved using a D-tagatose 3-epimerase (DTEase) or a D-allulose 3-epimerase (DAEase).[14][15] The reaction is reversible and reaches a thermodynamic equilibrium, often resulting in conversion rates around 30-35%. [14] To overcome this limitation, strategies such as phosphorylation-dephosphorylation cascades have been developed to drive the reaction towards D-Allulose, achieving significantly higher conversion yields.[16]

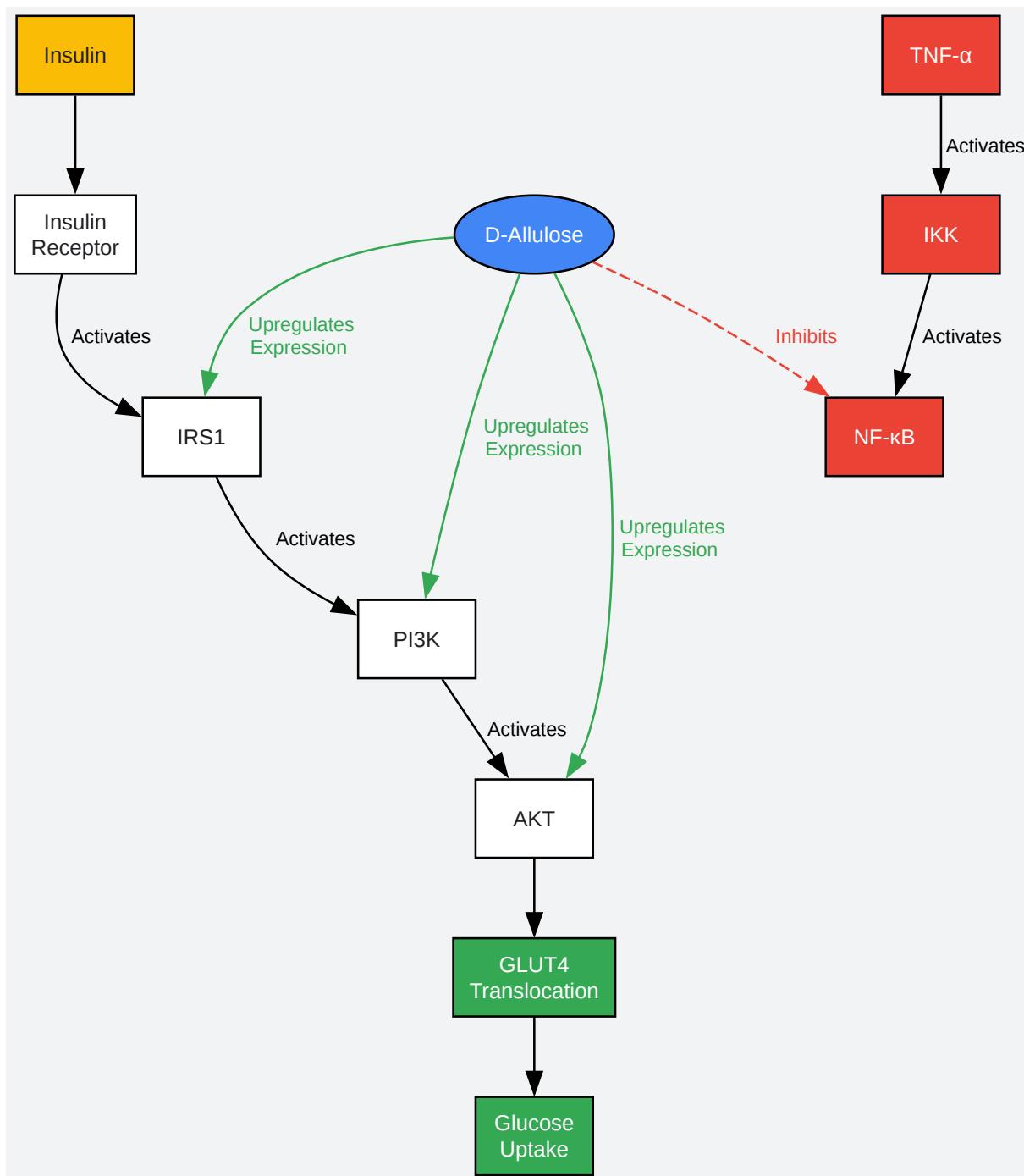
[Click to download full resolution via product page](#)

Caption: Enzymatic conversion of D-Fructose to D-Allulose via D-Allulose 3-Epimerase.

Synthesis of L-Psicose

L-Psicose is not naturally available and must be synthesized. While less common, enzymatic routes can be employed. For instance, L-ribose isomerase can convert **L-psicose** to L-allose, indicating its potential use in a reverse reaction or with a suitable substrate for **L-psicose** synthesis.^[17] The production of other L-sugars often involves multi-step enzymatic or chemo-enzymatic pathways.

Biological and Metabolic Fate


Metabolism and Biological Activity of D-Allulose

D-Allulose is minimally metabolized in the human body and is largely excreted unchanged, contributing to its very low caloric value.^{[6][7]} It has been shown to exert several beneficial physiological effects:

- **Antihyperglycemic Effects:** D-Allulose can inhibit intestinal enzymes like α -glucosidase, α -amylase, maltase, and sucrase, which slows the breakdown of carbohydrates and reduces postprandial glucose spikes.^[6] It also inhibits the absorption of glucose through intestinal transporters.^[6]
- **Anti-obesity and Hypolipidemic Effects:** Studies in animal models have shown that D-Allulose can reduce body weight and fat accumulation by modulating lipogenic enzymes and

increasing fatty acid oxidation.[15][18][19] It can decrease the activity of fatty acid synthase (FAS) and increase the activity of carnitine palmitoyltransferase (CPT).[19]

- **Inflammation and Insulin Sensitivity:** D-Allulose has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines like TNF- α and IL-6.[19][20] By inhibiting the NF- κ B signaling pathway, it can alleviate inflammation.[20] It may also improve insulin sensitivity by influencing the PI3K-AKT signaling pathway, which is crucial for glucose uptake.[18][20]

[Click to download full resolution via product page](#)

Caption: D-Allulose positively influences the PI3K/AKT pathway and inhibits the pro-inflammatory NF-κB pathway.[18][20]

Biological Activity of L-Psicose

The biological activity of **L-Psicose** is not as extensively studied as its D-enantiomer. As enantiomers can have vastly different interactions with chiral biological systems like enzymes and receptors, it cannot be assumed that **L-Psicose** would share the beneficial effects of D-Allulose. Further research is required to elucidate its metabolic fate and physiological effects.

Key Experimental Protocols

Protocol: Enzymatic Synthesis of D-Allulose from D-Fructose

This protocol is a generalized representation based on common lab-scale enzymatic conversion methods.

Objective: To produce D-Allulose from a D-Fructose substrate using D-Allulose 3-Epimerase (DAE).

Materials:

- D-Fructose solution (e.g., 500 g/L)
- Purified or immobilized D-Allulose 3-Epimerase (DAE)
- Reaction Buffer (e.g., 50 mM Tris-HCl or EPPS buffer, pH optimized for the specific enzyme, typically pH 6.0-8.0)[21][22]
- Bioreactor or temperature-controlled vessel
- HPLC system for analysis

Methodology:

- **Substrate Preparation:** Prepare a high-concentration solution of D-Fructose in the selected reaction buffer.
- **Enzyme Addition:** Add the DAE enzyme (either as a solution or immobilized on a support) to the substrate solution in the bioreactor.

- Reaction Incubation: Maintain the reaction at the optimal temperature for the enzyme (e.g., 50-70 °C) with gentle agitation.[14][21]
- Monitoring: Periodically withdraw samples from the reaction mixture. Terminate the enzymatic reaction in the sample by heat inactivation (e.g., boiling for 10 minutes).[16]
- Analysis: Analyze the sample using HPLC to quantify the concentrations of D-Fructose and D-Allulose. This allows for the calculation of the conversion rate.
- Termination and Purification: Once the reaction reaches equilibrium (typically after several hours), terminate the entire batch by heat inactivation.[16] The resulting mixture can then be purified using techniques like chromatography to separate D-Allulose from the remaining D-Fructose.

Protocol: Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify **L-Psicose** and D-Psicose (D-Allulose) from a racemic mixture.

Principle: Enantiomers have identical physical properties in an achiral environment, but interact differently with a chiral selector. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) to create these differential interactions, leading to different retention times and thus separation.[23][24][25]

Materials:

- HPLC system with a UV or Refractive Index (RI) detector
- Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based column like cellulose or amylose derivatives)
- Mobile Phase: A mixture of solvents such as hexane/isopropanol or other suitable organic modifiers. The exact composition must be optimized for the specific CSP and analytes.[25]
- Sample containing a mixture of D- and **L-Psicose** dissolved in the mobile phase.

Methodology:

- Column Equilibration: Equilibrate the CSP column with the chosen mobile phase until a stable baseline is achieved.
- Sample Injection: Inject a small volume of the prepared sample onto the column.
- Elution: Run the mobile phase through the column at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase, causing one to be retained longer than the other.
- Detection: As the separated enantiomers elute from the column, they are detected by the RI or UV detector, generating a chromatogram with two distinct peaks.
- Quantification: The area under each peak is proportional to the concentration of that enantiomer in the sample, allowing for the determination of enantiomeric excess or optical purity.
- Optimization: If separation is not optimal, adjust mobile phase composition, flow rate, or temperature to improve resolution.[23][24]

Applications in Research and Drug Development

- D-Allulose: Its primary application is as a low-calorie, non-glycemic sugar substitute in foods and beverages.[2][3] In drug development, its demonstrated anti-hyperglycemic, anti-obesity, and anti-inflammatory properties make it a subject of interest for managing metabolic syndrome and type 2 diabetes.[18][19][21][26]
- **L-Psicose:** As a synthetic, non-natural sugar, **L-Psicose** serves as a valuable tool for stereospecificity research. It can be used to probe the chiral recognition sites of sugar transporters, enzymes, and receptors to better understand their mechanisms of action. Comparing the biological effects (or lack thereof) of **L-Psicose** to D-Allulose can provide crucial insights into the structure-activity relationships required for a given physiological response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in the biosynthesis of D-allulose | Semantic Scholar [semanticscholar.org]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 3. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. isrs.kagawa-u.ac.jp [isrs.kagawa-u.ac.jp]
- 6. Psicose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Psicose | C6H12O6 | CID 90008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-PSICOSE CAS#: 551-68-8 [m.chemicalbook.com]
- 11. CAS 551-68-8: D-Psicose | CymitQuimica [cymitquimica.com]
- 12. fda.gov [fda.gov]
- 13. Top 3 Preparation Methods for Bulk D-allulose Powder [bshingredients.com]
- 14. mdpi.com [mdpi.com]
- 15. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]

- 23. d-nb.info [d-nb.info]
- 24. phx.phenomenex.com [phx.phenomenex.com]
- 25. csfarmacie.cz [csfarmacie.cz]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to L-Psicose and its Stereoisomeric Relationship with D-Allulose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122136#l-psicose-as-a-stereoisomer-of-d-allulose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com